molecular formula C8H5F3N4OS B2356173 1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol CAS No. 799251-42-6

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol

Cat. No. B2356173
CAS RN: 799251-42-6
M. Wt: 262.21
InChI Key: IGNYLBCSNHGHSU-UHFFFAOYSA-N
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Description

The compound “1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol” is an organic compound based on its formula. It contains a trifluoromethoxy group, a phenyl group, a tetrazole group, and a thiol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with a trifluoromethoxy group at the 4-position, and a tetrazole ring attached to the phenyl ring via a thiol group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethoxy group and the potentially reactive thiol and tetrazole groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group might enhance the compound’s lipophilicity, while the thiol and tetrazole groups could contribute to its reactivity .

Scientific Research Applications

Catalytic Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol (PT-thiol) has been utilized in catalytic processes. For instance, it plays a role in the Markovnikov-selective formal hydroamination of styrenyl compounds, contributing to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014).

Synthesis and Characterization

The compound is instrumental in synthesizing and characterizing various derivatives. For instance, its derivatives have been synthesized through reactions with different compounds, leading to high yields and subsequently being characterized by spectroscopic methods (Mekky & Thamir, 2019). Additionally, it has been used in preparing mercury(II) complexes, where its interaction with carbon nanotubes has been studied for potential hydrogen storage capacities (Al-Janabi, Al-Samrai & Alheety, 2020).

Structural Studies

The compound is significant in the crystallographic study of various complexes. Its role in forming discrete molecular structures and coordination polyhedra in compounds has been elucidated through X-ray diffraction studies (Bravo et al., 1994). Furthermore, its application in creating novel complexes with structural characterization and property analysis has been documented, revealing insights into magnetic interactions and fluorescent properties (Song et al., 2017).

Chemical and Electrochemical Studies

The compound has been used in studies exploring its effects as a corrosion inhibitor for metals in acidic solutions. These studies utilize techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Khaled & Al‐qahtani, 2009). In another application, it has been involved in the synthesis of organoantimony(V) complexes, shedding light on their crystal structures and bonding interactions (Ma, Zhang, Sun & Zhang, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target, which is not specified in the available information .

Future Directions

The future research directions for this compound would depend on its intended applications. It could potentially be used in the development of new pharmaceuticals, agrochemicals, or materials, given the interesting properties of its functional groups .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4OS/c9-8(10,11)16-6-3-1-5(2-4-6)15-7(17)12-13-14-15/h1-4H,(H,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNYLBCSNHGHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol

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